Methyl 2-oxoimidazolidine-1-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
41730-78-3 |
|---|---|
Molecular Formula |
C5H8N2O3 |
Molecular Weight |
144.13 g/mol |
IUPAC Name |
methyl 2-oxoimidazolidine-1-carboxylate |
InChI |
InChI=1S/C5H8N2O3/c1-10-5(9)7-3-2-6-4(7)8/h2-3H2,1H3,(H,6,8) |
InChI Key |
ALAMAKIJRBWNFG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCNC1=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyl 2 Oxoimidazolidine 1 Carboxylate and Analogous Structures
Strategies for Imidazolidinone Ring System Construction
The formation of the imidazolidinone ring is a critical step in the synthesis of these valuable compounds. Various strategies have been developed, ranging from classical cyclization reactions to modern catalytic and multi-component approaches.
Cyclization Reactions Involving Urea (B33335) or Phosgene (B1210022) Equivalents
A common and direct method for constructing the imidazolidinone ring involves the cyclization of precursors containing a urea or a latent urea functionality. This can be achieved through intramolecular reactions of substituted ureas or by using phosgene or its safer equivalents to form the cyclic urea from a diamine precursor.
One notable example is the acid-catalyzed reaction of N-(2,2-diethoxyethyl)ureas with various electron-rich aromatic and heterocyclic C-nucleophiles. This approach leads to the formation of 4-substituted imidazolidin-2-ones with excellent regioselectivity. mdpi.comresearchgate.netnih.gov The reaction proceeds via the in situ generation of a cyclic imidazolinium cation, which is then trapped by the nucleophile. mdpi.com The yields of these reactions are generally good to high, as illustrated in the table below.
| Starting Urea | Nucleophile | Product | Yield (%) |
|---|---|---|---|
| 1-Phenyl-3-(2,2-diethoxyethyl)urea | Sesamol | 4-(6-Hydroxybenzo[d] mdpi.comsigmaaldrich.comdioxol-5-yl)-1-phenylimidazolidin-2-one | 85 |
| 1-(4-Chlorophenyl)-3-(2,2-diethoxyethyl)urea | Sesamol | 1-(4-Chlorophenyl)-4-(6-hydroxybenzo[d] mdpi.comsigmaaldrich.comdioxol-5-yl)imidazolidin-2-one | 82 |
| 1-(m-Tolyl)-3-(2,2-diethoxyethyl)urea | Sesamol | 4-(6-Hydroxybenzo[d] mdpi.comsigmaaldrich.comdioxol-5-yl)-1-(m-tolyl)imidazolidin-2-one | 78 |
Phosgene equivalents, such as carbonyldiimidazole (CDI) and triphosgene, are widely used as safer alternatives to the highly toxic phosgene gas for the synthesis of cyclic ureas from 1,2-diamines. mdpi.comguidechem.com CDI is particularly advantageous due to its low cost, availability, and the formation of benign byproducts. mdpi.com Triphosgene, a solid and stable compound, serves as a convenient source of a carbonyl group for linking two heteroatoms, leading to the formation of carbonyl heterocycles. guidechem.comnih.govnih.govwikipedia.org These reactions are typically carried out under mild conditions and provide high yields of the desired imidazolidinones. guidechem.com For instance, a pseudo-multicomponent, one-pot protocol has been developed for the synthesis of 1,3-disubstituted imidazolidin-2-ones using in situ formation of a Schiff base from trans-(R,R)-diaminocyclohexane, followed by reduction and cyclization with CDI, achieving yields ranging from 55% to 81%. mdpi.com
Ring-Closing Reactions via Carbonylation Pathways
Transition metal-catalyzed carbonylation reactions offer a powerful and atom-economical approach to the synthesis of imidazolidinones. mdpi.com These methods often utilize carbon monoxide as the carbonyl source and can proceed through various mechanisms, including oxidative carbonylation.
Palladium-catalyzed oxidative carbonylation of 1,2-diamines is a well-established method for the synthesis of imidazolidin-2-ones. mdpi.com For example, a catalytic system consisting of PdI2 in conjunction with KI has been shown to be effective for the oxidative carbonylation of aromatic diamines to cyclic ureas, using molecular oxygen as the external oxidant. mdpi.com More recently, the palladium-catalyzed oxidative carbonylation of ethylenediamine (B42938) to imidazolidin-2-one has been achieved in water with a 72% yield. mdpi.com Heterogeneous palladium catalysts have also been developed for the oxidative carbonylation of β-amino alcohols to 2-oxazolidinones, a related class of heterocycles, showcasing the versatility of this approach. cnr.it
Aza-Heck cyclizations of N-phenoxy ureas onto pendant alkenes, catalyzed by palladium, provide a route to unsaturated imidazolidinones. nih.gov This method is notable for its broad functional group tolerance and its ability to directly produce mono- and bis-unprotected imidazolidinones. nih.gov
| Substrate | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Ethylenediamine | Palladium catalyst in water | Imidazolidin-2-one | 72 | mdpi.com |
| 1,2-Benzenediamine | PdI2/KI, O2 | Benzimidazolidin-2-one | - | mdpi.com |
| N-Phenoxy urea with pendant alkene | Palladium catalyst | Unsaturated imidazolidinone | - | nih.gov |
Stereoselective Synthesis and Enantiocontrol in Methyl 2-oxoimidazolidine-1-carboxylate Production
The synthesis of enantiomerically pure imidazolidinones is of great importance, as the biological activity of these compounds is often dependent on their stereochemistry. Two main strategies are employed to achieve stereocontrol: asymmetric catalysis and the use of chiral auxiliaries.
Asymmetric Catalysis in Imidazolidinone Synthesis
Asymmetric catalysis utilizes a chiral catalyst to induce enantioselectivity in a chemical transformation. In the context of imidazolidinone synthesis, organocatalysis has emerged as a particularly powerful tool.
MacMillan imidazolidinone organocatalysts, developed by David MacMillan, are highly effective for a variety of asymmetric transformations. sigmaaldrich.comjk-sci.com These catalysts operate through the formation of a chiral iminium ion from the reaction of the imidazolidinone with an α,β-unsaturated aldehyde, which then undergoes a stereoselective reaction with a nucleophile. sigmaaldrich.comnih.gov This strategy has been successfully applied to a range of reactions, including Diels-Alder reactions, 1,3-dipolar cycloadditions, and Friedel-Crafts alkylations, all proceeding with high levels of enantioselectivity. sigmaaldrich.comnih.gov The enantioselectivity of these reactions is influenced by the structure of the imidazolidinone catalyst, with different catalysts being optimal for different transformations. nih.gov
| Reaction Type | Catalyst | Substrates | Enantiomeric Excess (ee %) |
|---|---|---|---|
| Diels-Alder | (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one HCl | Cyclopentadiene, Cinnamaldehyde | 93 (exo) |
| Friedel-Crafts Alkylation | (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one | N-Methylpyrrole, Crotonaldehyde | 93 |
| 1,3-Dipolar Cycloaddition | (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one HCl | Nitrones, α,β-Unsaturated Aldehydes | - |
Metal-catalyzed asymmetric reactions also play a role in the synthesis of chiral imidazolidinones. For example, a highly efficient synthesis of chiral imidazolidin-2-ones has been reported through the Pd(II)-catalyzed diamination of 1,3-dienes with 1,3-dialkylureas using a chiral pyridine-oxazoline ligand, achieving excellent enantioselectivities. mdpi.com
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.
Evans' oxazolidinone auxiliaries are a well-known class of chiral auxiliaries that have been widely used in a variety of stereoselective reactions, including aldol (B89426) reactions, alkylations, and Diels-Alder reactions. wikipedia.orgwilliams.edu The principles of stereocontrol demonstrated with Evans' oxazolidinones can be applied to the synthesis of chiral imidazolidinones. The steric hindrance provided by the substituents on the chiral auxiliary directs the approach of reagents, leading to high diastereoselectivity. wikipedia.org
While the direct use of a chiral auxiliary for the synthesis of this compound is not extensively detailed in the provided context, the general principles of chiral auxiliary-mediated synthesis are highly relevant. For example, an N-acylated chiral imidazolidinone could be deprotonated to form a chiral enolate, which would then react with an electrophile in a diastereoselective manner. Subsequent removal of the chiral auxiliary would provide the enantiomerically enriched product.
Derivatization Strategies for Diastereomeric Resolution
The separation of enantiomers, a process known as resolution, is a critical step in the synthesis of chiral compounds. For molecules like this compound that can exist as enantiomers, derivatization with a chiral resolving agent is a common strategy to facilitate their separation. This method involves reacting the racemic mixture with an enantiomerically pure chiral compound to form a mixture of diastereomers. Unlike enantiomers, diastereomers possess different physical properties, such as solubility and chromatographic retention times, which allows for their separation by conventional techniques like crystallization or chromatography.
A key approach involves the use of chiral derivatizing agents that react with a specific functional group on the target molecule. For instance, chiral amines or alcohols can be used to derivatize carboxylic acid functionalities, and chiral carboxylic acids can be used to derivatize amines. In the context of imidazolidinone derivatives, chiral versions of the imidazolidinone scaffold itself can be prepared and used as reagents to resolve other chiral molecules. For example, a chiral imidazolidinone-based derivatization reagent, benzyl (B1604629) 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate, has been synthesized and successfully employed for the diastereomerization and subsequent chromatographic separation of chiral organic acids. mdpi.com This demonstrates the principle of using a chiral imidazolidinone structure to induce diastereomeric differences that enable separation.
The general process for diastereomeric resolution can be summarized as follows:
Derivatization: The racemic mixture of the target compound is reacted with a single enantiomer of a chiral derivatizing agent.
Separation: The resulting mixture of diastereomers is separated using techniques such as fractional crystallization or chromatography (e.g., HPLC with a non-chiral stationary phase).
Cleavage: The separated diastereomers are then treated to cleave the chiral auxiliary, yielding the individual, enantiomerically pure forms of the target compound.
While specific examples detailing the diastereomeric resolution of this compound are not abundant in the readily available literature, the principles outlined above are broadly applicable. The choice of the chiral derivatizing agent is crucial and depends on the functional groups present in the molecule to be resolved.
Functionalization and Derivatization of the this compound Scaffold
The imidazolidinone core of this compound offers multiple sites for functionalization, allowing for the synthesis of a diverse range of derivatives with potentially unique properties.
The imidazolidin-2-one ring contains two nitrogen atoms, N1 and N3, which can potentially be alkylated or acylated. The presence of the methyl carboxylate group at the N1 position in the parent compound influences the reactivity of the N3 position. Selective functionalization at the N3 position is a key strategy for introducing molecular diversity.
Selective N-Acylation: The N-acylation of imidazolidinones can be achieved using various acylating agents such as acyl chlorides or anhydrides, often in the presence of a base. For instance, the direct N-acylation of imidazolidinones with aldehydes has been demonstrated using Shvo's catalyst, offering an atom-economical approach. nih.gov The selectivity of acylation between the two nitrogen atoms in an unsubstituted imidazolidin-2-one can be influenced by the reaction conditions and the nature of the acylating agent. In the case of this compound, the N1 position is already substituted, directing acylation to the N3 position.
Selective N-Alkylation: Similar to acylation, N-alkylation can be performed using alkyl halides or other electrophilic alkylating agents. The choice of base and solvent can play a significant role in the outcome of the reaction. For imidazolidinone derivatives, methods for the enantio- and diastereoselective addition to alkynes and allenes have been developed, leading to the synthesis of quaternary α-alkenyl substituted amino acids. scirp.org This highlights a sophisticated method for introducing complex alkyl groups at a specific position. The regioselectivity of alkylation on the imidazolidinone ring is a key consideration in the synthesis of specifically substituted derivatives.
| Reaction Type | Reagents and Conditions | Target Position | Reference |
| N-Acylation | Aldehydes, Shvo's catalyst | N3 | nih.gov |
| N-Alkylation | Alkynes/Allenes, LiHMDS | α-carbon to N | scirp.org |
The methyl carboxylate group at the N1 position is a versatile handle for further synthetic transformations.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, under basic or acidic conditions. researchgate.netresearchgate.net This carboxylic acid can then serve as a precursor for the synthesis of other derivatives, such as amides or different esters. For example, the synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides has been reported as potent matrix metalloproteinase-13 inhibitors. nih.gov
Transesterification: While specific examples for this compound are not detailed, transesterification is a standard method for converting one ester to another. This reaction is typically catalyzed by an acid or a base and involves reacting the methyl ester with a different alcohol, often in large excess to drive the equilibrium towards the desired product. This allows for the introduction of a variety of alkoxy groups, potentially altering the solubility and other physicochemical properties of the molecule.
Beyond functionalization at the nitrogen and carboxylate groups, substituents can also be introduced at the C4 and C5 positions of the imidazolidinone ring. This is often achieved by starting with appropriately substituted precursors during the synthesis of the ring itself.
For example, the synthesis of 4-(het)arylimidazolidin-2-ones can be achieved through the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with aromatic and heterocyclic C-nucleophiles. nih.gov This method allows for the introduction of a wide range of substituents at the 4-position with excellent regioselectivity. Furthermore, domino reactions involving N-heterocyclic carbene (NHC)/base-promoted aza-benzoin/aza-acetalization can lead to the formation of 5-hydroxy-imidazolidine-2-thione derivatives, which can be further functionalized. researchgate.net
| Position | Synthetic Strategy | Type of Substituent | Reference |
| C4 | Acid-catalyzed reaction of (2,2-diethoxyethyl)ureas | (Het)aryl groups | nih.gov |
| C5 | NHC/base-promoted domino reaction | Hydroxyl group | researchgate.net |
Green Chemistry Principles in the Synthesis of this compound Derivatives
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds like imidazolidinones.
Atom Economy: One of the core principles of green chemistry is maximizing atom economy, which is the measure of how many atoms from the starting materials are incorporated into the final product. jocpr.com Syntheses that proceed via addition or cycloaddition reactions are generally more atom-economical than those involving substitution or elimination reactions that generate byproducts. For instance, the synthesis of imidazolidine (B613845) derivatives through one-pot cascade reactions from terminal alkynes and heterocumulenes using alkaline earth bis(amide) precatalysts proceeds with 100% atom efficiency. nih.gov
Use of Greener Solvents and Catalysts: The choice of solvents and catalysts has a significant impact on the environmental footprint of a synthetic process. The use of hazardous organic solvents is a major concern. mdpi.com Research is focused on replacing traditional solvents with more environmentally benign alternatives such as water, supercritical fluids, or ionic liquids. Microwave-assisted synthesis, often performed under solvent-free conditions, provides a greener and more efficient method for preparing imidazolidinone derivatives. researchgate.net Furthermore, the use of recyclable catalysts, such as indium (III) chloride in the cycloaddition of glycine (B1666218) on Schiff's bases, aligns with green chemistry principles. researchgate.net
Sustainable Synthetic Routes: Developing synthetic routes that utilize renewable feedstocks and minimize energy consumption is a key aspect of green chemistry. The catalytic incorporation of carbon monoxide or carbon dioxide as a C1 source for the synthesis of the imidazolidinone ring is a more sustainable and atom-economical alternative to the use of toxic reagents like phosgene. mdpi.com
| Green Chemistry Principle | Application in Imidazolidinone Synthesis |
| Atom Economy | One-pot cascade reactions with 100% atom efficiency. nih.gov |
| Greener Solvents | Microwave-assisted, solvent-free synthesis. researchgate.net |
| Recyclable Catalysts | Use of recyclable indium (III) chloride. researchgate.net |
| Sustainable Reagents | Catalytic incorporation of CO or CO2 instead of phosgene. mdpi.com |
Applications of Methyl 2 Oxoimidazolidine 1 Carboxylate As a Chemical Reagent and Intermediate
Role as a Chiral Building Block in Advanced Organic Synthesis
The inherent chirality and functional group handles of methyl 2-oxoimidazolidine-1-carboxylate derivatives make them prized starting materials in the synthesis of stereochemically defined molecules.
(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, a closely related analogue, is recognized as a structural counterpart to (S)-pyroglutamic acid. researchgate.netmdpi.comresearchgate.net This is significant because pyroglutamic acid is a key constituent of many naturally occurring peptide hormones and synthetic pharmaceutical agents. researchgate.netmdpi.comresearchgate.net The structural similarity and chiral nature of the imidazolidinone core make it an attractive precursor for the synthesis of non-natural α-amino acids and their subsequent incorporation into peptides. The synthesis of these enantiomerically pure building blocks is crucial for developing new therapeutic agents and biological probes, as the biological activity of peptides is highly dependent on the specific stereochemistry of their constituent amino acids.
Imidazolidine (B613845) derivatives are well-established as important intermediates and foundational building blocks for constructing a wide array of biologically active compounds. researchgate.net The 2-oxoimidazolidine ring is a recurring motif in numerous pharmaceuticals and natural products. dntb.gov.ua Chemists leverage this scaffold to synthesize more complex heterocyclic systems. For example, by modifying the core structure of 2-oxo-imidazolidine-4-carboxylic acid, researchers have successfully developed a novel series of potent inhibitors for matrix metalloproteinase-13 (MMP-13), an enzyme implicated in osteoarthritis and cancer. nih.gov This work demonstrates how the imidazolidinone template can be elaborated with specific functional groups to achieve targeted biological activity, highlighting its utility in medicinal chemistry and drug design. nih.gov
Development and Application as Chiral Catalysts
Derivatives of this compound have been instrumental in the development of a powerful class of chiral catalysts, particularly for stereoselective carbon-carbon bond-forming reactions.
Chiral dirhodium(II) carboxamidates are highly effective catalysts, and those derived from methyl 1-acyl-2-oxoimidazolidine-4(S)-carboxylates have proven to be exceptionally versatile. acs.orgresearchgate.net These catalysts are typically prepared through ligand substitution reactions, where the carboxamidate ligand displaces the acetate (B1210297) ligands from dirhodium(II) acetate. acs.org This process yields robust, well-defined metal complexes where the chiral imidazolidinone ligands create a specific chiral environment around the rhodium centers. The synthesis has been optimized to produce various catalysts, each with unique capabilities tailored for different chemical transformations. acs.org
| Catalyst Abbreviation | Systematic Name | Source |
|---|---|---|
| (2,2-cis)-Rh₂(4S-MCHIM)₄ | Dirhodium(II) tetrakis[methyl 1-(cyclohexylacetyl)-2-oxoimidazolidine-4(S)-carboxylate] | acs.org |
| Rh₂(4S-MPPIM)₄ | Dirhodium(II) tetrakis[methyl 1-(3-phenylpropanoyl)-2-oxoimidazolidine-4(S)-carboxylate] | researchgate.net |
| (2,2-cis)-Rh₂(4S-MACIM)₄ | Dirhodium(II) tetrakis[methyl 1-acetyl-2-oxoimidazolidine-4(S)-carboxylate] | acs.org |
The dirhodium(II) tetracarboxamidates derived from chiral methyl 1-acyl-2-oxoimidazolidine-4(S)-carboxylates are renowned for their ability to catalyze metal carbene transformations with outstanding levels of enantioselectivity and diastereoselectivity. acs.org These reactions, which typically involve the transfer of a carbene group from a diazo compound, are fundamental for constructing carbon-carbon bonds. The catalysts have been successfully applied to intramolecular reactions of diazoacetates, leading to the formation of cyclic products with high stereocontrol. acs.org For instance, the catalyst (2,2-cis)-Rh₂(4S-MCHIM)₄ has been shown to achieve the highest levels of diastereocontrol in certain transformations. acs.org The enhanced selectivity is a direct result of the specific chiral architecture imparted by the imidazolidinone ligands. researchgate.net
| Catalyst | Reaction Type | Key Finding | Source |
|---|---|---|---|
| (2,2-cis)-Rh₂(4S-MCHIM)₄ | Intramolecular Metal Carbene Transformations | Demonstrates the highest levels of diastereocontrol among the tested catalysts. | acs.org |
| General Rh₂(MEPY)₄ Catalysts | Asymmetric C-H Insertion | Were among the first highly enantioselective dirhodium(II) carboxamidate catalysts. | researchgate.net |
| General N-acylimidazolidinone Ligated Catalysts | Asymmetric C-H Insertion | Provide significantly enhanced selectivities compared to MEPY-ligated catalysts. | researchgate.net |
Mechanistic investigations have provided crucial insights into how these chiral dirhodium catalysts function. The stereochemical outcome of the catalyzed reactions is highly dependent on the catalyst's structure. acs.org Research has shown that the relative effectiveness of these catalysts is linked to the orientation of the N-acyl group on the imidazolidinone ligand with respect to the rest of the catalyst structure. acs.org During the synthesis of these catalysts, an equilibrium is established between different isomers, primarily the (2,2-cis) and (3,1) isomers, which have different arrangements of the ligands around the two rhodium atoms. acs.org A third isomer, the (4,0) arrangement, is also formed in small quantities but is found to be ineffective for enantiocontrol, highlighting the critical role of precise ligand geometry in asymmetric catalysis. acs.org These studies underscore the intricate relationship between the catalyst's three-dimensional structure and its ability to orchestrate highly selective chemical transformations.
Based on a comprehensive review of available scientific literature, there is insufficient specific information to generate a detailed article on "this compound" that adheres to the strict outline provided, particularly concerning its roles as a derivatization reagent and its contributions to organic synthesis methodology.
The available research focuses on structurally related, but distinct, compounds. For instance, complex derivatives such as benzyl (B1604629) 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate have been developed and utilized as derivatization reagents for the analysis of chiral organic acids via liquid chromatography–tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.netmdpi.com Similarly, the role of imidazolidinone scaffolds in organic synthesis is typically documented for compounds like (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid and its esters, which serve as key intermediates in the synthesis of pharmaceuticals, including the ACE inhibitor imidapril. researchgate.netgoogle.commdpi.com
However, specific, detailed research findings on the application of This compound itself for these purposes are not present in the surveyed literature. Generating the requested content would necessitate extrapolating information from these related compounds, which would violate the explicit instruction to focus solely on "this compound" and maintain scientific accuracy based on direct evidence.
Therefore, the requested article cannot be constructed with the required level of detail, authority, and specificity.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of Methyl 2 Oxoimidazolidine 1 Carboxylate
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement of crystalline solids. For derivatives of Methyl 2-oxoimidazolidine-1-carboxylate, this technique has revealed detailed information about the molecular geometry, packing, and non-covalent interactions that govern the solid-state structure.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction analysis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, a closely related analogue, has provided a comprehensive understanding of its crystal structure. mdpi.comresearchgate.net A suitable single crystal, described as a translucent colorless needle, was selected for analysis. mdpi.com The diffraction data was collected using a kappa-geometry diffractometer with Molybdenum-based radiation (MoKα, λ = 0.71073 Å). mdpi.com
The analysis confirmed that the compound crystallizes in the orthorhombic chiral space group P2₁2₁2₁. mdpi.compreprints.org This specific space group indicates that the crystal is non-centrosymmetric and that all molecules within the crystal lattice possess the same enantiomeric form. mdpi.comresearchgate.net The unit cell parameters were determined with high precision. mdpi.compreprints.org
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.2275(4) |
| b (Å) | 8.3963(5) |
| c (Å) | 24.9490(14) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
The structural solution was achieved using direct methods and refined to produce a detailed model of the atomic positions, represented as an ORTEP (Oak Ridge Thermal Ellipsoid Plot) diagram. mdpi.comresearchgate.net
Analysis of Hydrogen Bonding Networks and Intermolecular Interactions
The crystal structure of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid is distinguished by an extensive network of hydrogen bonds that dictate the molecular packing. mdpi.compreprints.orgresearchgate.net Each molecule possesses two potential hydrogen bond donor sites (the urea (B33335) N-H group and the carboxylic acid O-H group) and two potential acceptor sites (the urea C=O group and the carboxylic acid C=O group). mdpi.com
The analysis revealed a clear preference in hydrogen bonding, with the carboxylic acid group primarily acting as a hydrogen bond donor and the urea unit serving as an acceptor. mdpi.compreprints.org This specific interaction pattern links the molecules into helical assemblies. mdpi.comresearchgate.net Each molecule is connected to two neighboring molecules within the helix through a total of three distinct hydrogen bonds. mdpi.compreprints.orgresearchgate.net These helices are arranged such that four molecules constitute one full turn of the helix. mdpi.comresearchgate.net
Key hydrogen bonds identified in the crystal lattice include:
A strong interaction between the carboxylic acid O-H and the urea C=O of a neighboring molecule. mdpi.com
An additional hydrogen bond formed between the urea N-H of one conformer and the carboxylic acid C=O of another. mdpi.com
| Donor-H···Acceptor | Interaction Type | Distance (Å) | Angle (°) |
|---|---|---|---|
| O–H···O=C (urea) | Intermolecular H-bond | 2.51 - 2.53 | 165.2 - 167.3 |
| N–H···O=C (acid) | Intermolecular H-bond | 2.88 | 151.6 |
This low-dimensional hydrogen bonding network is crucial in stabilizing the crystal structure. researchgate.net
Conformational Analysis in the Crystalline State
A significant finding from the X-ray diffraction study is the presence of two distinct, crystallographically independent conformers of the molecule within the unit cell. mdpi.comresearchgate.net These two conformers coexist in the crystal lattice, alternating positions within the hydrogen-bonded helical chains. mdpi.comresearchgate.net
Both conformers adopt a flattened half-chair conformation. researchgate.net This puckering of the five-membered imidazolidine (B613845) ring is necessary to accommodate the trigonal planar geometry at the urea carbonyl carbon atoms. researchgate.net The primary difference between the two conformers lies in the orientation of the carboxylic acid substituent. researchgate.net In one conformer, this group is in a pseudo-equatorial position, while in the other, it adopts a pseudo-axial orientation. researchgate.net This conformational variance is quantitatively described by the C(urea)–N–C–C(carboxyl) torsion angles, which were measured to be 145.9° and 109.0° for the two respective conformers. mdpi.com
Chiroptical Methods (e.g., Polarimetry) for Enantiomeric Purity Assessment
The synthesis and characterization of chiral molecules like (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid require methods to confirm their stereochemical integrity. mdpi.comresearchgate.net Chiroptical methods, which rely on the interaction of chiral molecules with polarized light, are standard for this purpose.
Polarimetry was employed as a key analytical technique to characterize the synthesized product and assess its enantiomeric purity. mdpi.comresearchgate.netpreprints.org The analysis confirmed the compound was optically active, consistent with the synthesis of the (S)-enantiomer. mdpi.com The high purity of the final product, greater than 99%, was corroborated by a combination of analytical data, including polarimetry, NMR, mass spectrometry, and elemental analysis. mdpi.comresearchgate.net While specific rotation values are determined experimentally, they serve as a critical quality control parameter to ensure the desired enantiomer has been produced selectively.
Computational and Theoretical Studies on Methyl 2 Oxoimidazolidine 1 Carboxylate and Analogous Structures
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations are fundamental to understanding the electronic structure of a molecule, which in turn governs its reactivity. These calculations, based on solving the Schrödinger equation, can provide detailed information about molecular orbitals, charge distributions, and other electronic properties. For imidazolidinone derivatives, QM methods have been used to rationalize reaction outcomes and predict sites of reactivity.
Ab initio calculations have been applied to various imidazole (B134444) derivatives to investigate their electronic properties. researchgate.net Such studies typically calculate key quantum chemical descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. researchgate.net For instance, a smaller energy gap suggests that a molecule is more polarizable and reactive.
In the context of imidazolidinone synthesis, quantum chemistry calculations have been employed to rationalize the regioselectivity of reactions. nih.gov For example, in the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with C-nucleophiles, calculations can help to explain why a particular isomer is formed preferentially. nih.gov By modeling the intermediates and transition states of the reaction pathways, the energetically favored route can be determined, thus predicting the major product.
Table 1: Key Quantum Chemical Descriptors and Their Significance
| Descriptor | Significance |
| HOMO Energy | Correlates with the propensity to donate electrons. Higher HOMO energy indicates a better electron donor. |
| LUMO Energy | Correlates with the ability to accept electrons. Lower LUMO energy indicates a better electron acceptor. |
| HOMO-LUMO Gap | An indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. |
| Mulliken Atomic Charges | Describes the electron density distribution on each atom, indicating potential sites for nucleophilic or electrophilic attack. researchgate.net |
| Dipole Moment | Provides information about the overall polarity of the molecule, which influences its interactions with other molecules and solvents. researchgate.net |
These quantum mechanical insights are crucial for designing new synthetic routes and for understanding the intrinsic properties of Methyl 2-oxoimidazolidine-1-carboxylate and related compounds.
Density Functional Theory (DFT) for Mechanistic Insights and Transition State Elucidation
Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying the mechanisms of chemical reactions. whiterose.ac.uk DFT calculations have been instrumental in elucidating the reaction pathways for the synthesis of imidazolidinone derivatives.
A notable example is the DFT investigation into the synthesis of 1,3-dimethyl-2-imidazolidinone (B1670677) (a close analog of the title compound) via the urea (B33335) method. researchgate.net This study explored the nucleophilic cyclization reaction, which involves two ammonia (B1221849) removal steps. The calculations revealed that in the absence of a catalyst, the activation barriers for these steps are high (approximately 50 kcal/mol). researchgate.netnih.gov However, when water is included in the calculations as both a solvent and a catalyst, the activation barriers are significantly lowered to around 30 kcal/mol. researchgate.netnih.gov
The DFT calculations demonstrated that water acts as a proton exchange bridge, facilitating the proton migration that is necessary for the reaction to proceed. researchgate.netnih.gov This insight into the catalytic role of water would be difficult to obtain through experimental means alone. Furthermore, the study investigated potential side reactions and found them to have higher activation barriers, explaining the high selectivity of the main reaction. researchgate.net
The elucidation of transition states is a key strength of DFT. A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. By calculating the geometry and energy of the transition state, chemists can understand the stereochemical outcome of a reaction. For instance, in N-heterocyclic carbene (NHC)-catalyzed cycloaddition reactions, DFT has been used to determine that the [2+2] cycloaddition step is both the rate-determining and stereoselectivity-determining step. rsc.org
These mechanistic studies, powered by DFT, provide a detailed picture of how reactions occur at the molecular level, which is invaluable for optimizing reaction conditions and designing more efficient synthetic strategies for compounds like this compound.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Analysis
While quantum mechanical methods are excellent for studying electronic structure and reaction mechanisms, they are computationally expensive for large systems or for exploring the vast conformational space of flexible molecules. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are better suited for these tasks.
Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which in turn influences its physical properties and biological activity. For cyclic compounds like imidazolidinones, the ring can adopt different puckered conformations. X-ray crystallography studies on (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid have revealed the presence of two distinct conformers in the solid state. mdpi.com These conformers differ in the torsion angles of the carboxylic acid group relative to the imidazolidinone ring. mdpi.com
Molecular dynamics simulations can be used to explore the conformational landscape of a molecule in solution, providing insights into its flexibility and the relative populations of different conformers. In MD simulations, the motion of atoms over time is simulated by solving Newton's equations of motion, with the forces between atoms being calculated using a molecular mechanics force field. These simulations can reveal how the molecule interacts with its environment and how its conformation changes over time.
For example, MD simulations have been employed to study the conformational stability of imidazolidine-2,4-dione derivatives as inhibitors of the PTP1B enzyme. nih.gov These simulations can help to understand how the ligand binds to the active site of the protein and how its conformation adapts to the binding pocket. nih.gov Similarly, MD simulations have been used to investigate the stability of complexes between imidazolidinone derivatives and the COX-2 enzyme. najah.edu
Table 2: Applications of MM and MD in the Study of Imidazolidinone Derivatives
| Technique | Application | Insights Gained |
| Molecular Mechanics (MM) | Energy minimization of different conformers. | Prediction of the most stable conformations in the gas phase. |
| Molecular Dynamics (MD) | Simulation of molecular motion over time in a solvent environment. | Understanding of molecular flexibility, conformational preferences in solution, and interactions with solvent molecules. |
| Combined QM/MM | Treatment of a reactive part of a system with QM and the rest with MM. | Study of enzymatic reactions involving imidazolidinone-based substrates or inhibitors, providing a balance between accuracy and computational cost. nih.gov |
These computational techniques are essential for bridging the gap between the static picture provided by crystallography and the dynamic behavior of molecules in a realistic environment.
Investigation of Solvation Effects on Reaction Free Energy Barriers
The solvent in which a reaction is carried out can have a profound effect on its rate and outcome. Computational methods are crucial for understanding and quantifying these solvation effects. Both implicit and explicit solvent models can be used to study the influence of the solvent on reaction free energy barriers.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. chemrxiv.org This approach is computationally efficient and can provide a good first approximation of the solvent's effect on the system's electrostatics.
Explicit solvent models, on the other hand, treat individual solvent molecules explicitly. chemrxiv.org This is often done in the framework of combined Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, where the solute is treated with a QM method and the solvent molecules are treated with an MM force field. acs.org QM/MM molecular dynamics simulations allow for a more realistic description of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial for accurately predicting reaction barriers. nih.gov
Studies on the hydrolysis of urea have demonstrated the importance of including explicit water molecules in the calculations to accurately model the reaction mechanism and energy barriers. nih.gov Similarly, for the synthesis of 1,3-dimethyl-2-imidazolidinone, DFT calculations showed that the inclusion of explicit water molecules was key to understanding their catalytic role in lowering the reaction's activation energy. researchgate.netnih.gov
The choice between implicit and explicit solvent models depends on the specific system and the question being addressed. While implicit models can be sufficient for rationalizing reaction mechanisms in some cases, explicit models are often necessary when specific solute-solvent interactions play a critical role. researchgate.net
Table 3: Comparison of Implicit and Explicit Solvent Models
| Feature | Implicit Solvent Models | Explicit Solvent Models (QM/MM) |
| Representation of Solvent | Continuous dielectric medium | Individual solvent molecules |
| Computational Cost | Low | High |
| Accuracy | Good for general electrostatic effects | High, especially for specific interactions like hydrogen bonding |
| Typical Application | Initial screening of solvent effects | Detailed mechanistic studies where specific solvent interactions are important |
Understanding solvation effects is critical for translating gas-phase computational predictions to real-world solution-phase chemistry and for accurately predicting the kinetics of reactions involving this compound.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry can be a powerful tool for predicting various spectroscopic parameters, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption wavelengths. researchgate.net These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.
The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. DFT methods are commonly employed for predicting spectroscopic properties due to their favorable balance of accuracy and computational cost. researchgate.net For example, DFT calculations can be used to compute the vibrational frequencies of a molecule, which can then be compared to an experimental IR spectrum. While there is often a systematic overestimation of the calculated frequencies, scaling factors can be applied to improve the agreement with experimental data. nih.gov
Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These calculations can be particularly useful for assigning signals in complex spectra and for distinguishing between different isomers.
For (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, detailed experimental spectroscopic data is available. mdpi.com A comparison of this data with computationally predicted values would be a valuable exercise to validate the computational methodology and to gain a deeper understanding of the relationship between the molecule's structure and its spectroscopic properties.
Table 4: Experimental Spectroscopic Data for (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid mdpi.com
| Spectroscopic Technique | Key Observed Values |
| IR (ATR, cm⁻¹) | 3317, 1708, 1626, 1516, 1452, 1242 |
| ¹H NMR (400 MHz, D₂O, δ ppm) | 2.63 (3H, s, NMe), 3.50 (1H, dd, J = 9.7, 5.2 Hz, H-5), 3.72 (1H, t, J = 10.0 Hz, H-5), 4.27 (1H, dd, J = 10.3, 5.2 Hz, H-4) |
| ¹³C NMR (100.6 MHz, D₂O, δ ppm) | 29.5 (NMe), 49.9 (C-5), 51.2 (C-4), 163.5 (C-2), 175.6 (CO₂H) |
The integration of computational spectroscopy with experimental measurements provides a powerful approach for chemical characterization. nih.gov The computational results can help to resolve ambiguities in experimental data, while the experimental data provides a crucial benchmark for the accuracy of the computational methods. nih.gov
Structure Reactivity Relationship Studies of Imidazolidinone Carboxylates, Including Methyl 2 Oxoimidazolidine 1 Carboxylate
Impact of Substituent Variation on Reaction Pathways and Selectivity
Substituents on the imidazolidinone ring play a pivotal role in directing the course and efficiency of chemical reactions. Variations in these groups can significantly alter reaction yields, regioselectivity, and even the reaction mechanism itself.
Research into the synthesis of various imidazolidin-2-ones has demonstrated that the nature of the substituents on the nitrogen atoms and other ring positions dictates the success of the cyclization and subsequent reactions. For instance, in the base-catalyzed intramolecular hydroamidation of propargylic ureas to form imidazolidin-2-ones, the substituents on the nitrogen atoms and the alkyne moiety have a pronounced effect on the reaction yield. acs.org While aryl and alkyl groups on the internal triple bond are generally well-tolerated, the presence of a bulky substituent on the nitrogen atom beta to the triple bond can lead to lower yields. acs.org Conversely, alkyl or benzyl (B1604629) groups on the other nitrogen can result in excellent yields, even with sterically demanding groups. acs.org
The electronic properties of substituents also guide reaction pathways. In the synthesis of 2-imidazolones from propargylic ureas bearing an aromatic ring on the triple bond, electron-withdrawing groups (e.g., -Cl, -F) in the para position of the ring resulted in higher product yields compared to electron-donating groups (e.g., -CH3). acs.org This suggests that the electronic nature of the substituent directly influences the reactivity of the precursor in the cyclization step.
Furthermore, in acid-catalyzed reactions of (2,2-diethoxyethyl)ureas with C-nucleophiles to form 4-substituted imidazolidin-2-ones, the substitution pattern on the urea (B33335) nitrogen influences the outcome. It has been observed that ureas with an unsubstituted nitrogen atom tend to provide higher yields of the target imidazolidinones. nih.govresearchgate.net However, no direct correlation was consistently observed between the yields and the nature of substituents on an aryl moiety attached to the urea. nih.govresearchgate.net This highlights the complexity of substituent effects, where multiple factors can be at play. The regioselectivity of such reactions can also be controlled by reaction conditions, with lower amounts of an acid catalyst favoring the formation of a single regioisomer. nih.gov
The following table summarizes findings on how substituent variations affect the yield in the synthesis of imidazolidinones.
| Precursor/Reaction Type | Substituent Type/Position | Observed Impact on Yield | Reference |
|---|---|---|---|
| Propargylic Ureas (Hydroamidation) | Substituent on Nitrogen β to triple bond | Increased steric bulk leads to lower yields. | acs.org |
| Propargylic Ureas (Hydroamidation) | Electron-withdrawing group on aryl ring | Higher yields observed. | acs.org |
| (2,2-diethoxyethyl)ureas (Cyclization) | Unsubstituted Urea Nitrogen | Generally provides higher yields. | nih.govresearchgate.net |
| N,N-dibenzyldiaminide (Cyclization) | Varied substituents on benzyl rings | Significant variations in yield depending on electronic and steric properties. | mdpi.com |
Stereochemical Control and Diastereoselectivity in Chemical Transformations
The chiral nature of many imidazolidinone derivatives means that controlling the stereochemical outcome of their reactions is of paramount importance. The inherent structure of the ring and the influence of chiral auxiliaries or catalysts can lead to high levels of diastereoselectivity.
Palladium-catalyzed carboamination reactions to synthesize 4,5-disubstituted imidazolidin-2-ones demonstrate excellent control over stereochemistry. In these reactions, N-allylureas bearing substituents on the allyl group are converted to the corresponding cyclic products. nih.gov The diastereoselectivity of this transformation is dependent on the steric bulk of the allylic substituent; a larger isopropyl group, for instance, leads to a diastereomeric ratio of >20:1, favoring the trans product. nih.gov This indicates that the substituent's size directly influences the facial selectivity of the bond-forming steps.
Imidazolidinones themselves can serve as effective chiral auxiliaries. Ephedrine-based imidazolidin-2-one auxiliaries have been used to control the addition of titanium enolates to activated imines. researchgate.net These reactions proceed with good syn stereoselectivity, providing a reliable route to β-amino acid systems. researchgate.net The chiral scaffold of the imidazolidinone dictates the trajectory of the incoming electrophile, leading to the preferential formation of one diastereomer.
Various synthetic strategies have been developed to achieve high stereoselectivity in the formation of the imidazolidinone ring itself. These methods include:
Palladium-catalyzed (3+2) cycloadditions between vinyloxazolidine-2,4-diones and imines, which can proceed with high diastereo- and enantioselectivity. organic-chemistry.org
Intramolecular hydroamination of unsaturated ureas, which can lead to vinyl-substituted imidazolidin-2-ones with high trans diastereoselectivity. mdpi.com
Diamination of olefins , where the use of specific catalysts and nitrogen sources can achieve high stereoselectivity. organic-chemistry.org
The data below illustrates the impact of substituent size on diastereoselectivity in a specific reaction.
| Reaction | Allylic Substituent (R) | Diastereomeric Ratio (trans:cis) | Reference |
|---|---|---|---|
| Pd-catalyzed Carboamination of N-allylureas | Methyl (-CH₃) | 8:1 | nih.gov |
| Isopropyl (-CH(CH₃)₂) | >20:1 | nih.gov |
Conformational Dynamics and their Influence on Reactivity
The three-dimensional shape and conformational flexibility of the imidazolidinone ring are crucial determinants of its reactivity. The ring is not planar and can adopt various conformations, which in turn affects the orientation of its substituents and their accessibility to reagents.
X-ray crystal structure analysis of a close analog, (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, reveals that the five-membered ring adopts a flattened half-chair conformation. organic-chemistry.org Within the crystal lattice, two distinct conformers were identified, differing in the orientation of the carboxylic acid substituent. In one conformer, the substituent is in a pseudo-equatorial position, while in the other, it is pseudo-axial. organic-chemistry.org This conformational polymorphism highlights the dynamic nature of the imidazolidinone ring.
The reactivity of the molecule is directly influenced by which conformation is preferred in a given environment (e.g., in solution versus a crystal). The pseudo-axial and pseudo-equatorial orientations expose the substituent to different steric environments, which can affect the rate and outcome of reactions at that site. For example, a bulky reagent may approach a pseudo-equatorial substituent more easily than a more hindered pseudo-axial one.
Computational studies on imidazolidinone-derived catalysts further underscore the importance of conformation. The analysis of iminium ion intermediates shows several low-energy isomers based on the E/Z configuration of the C=N bond and the staggered conformation of substituents on the imidazolidinone ring. acs.org The relative stability of these conformers and the energy barriers between them can determine the dominant reaction pathway and the resulting stereochemistry. The shielding of one face of the reactive intermediate by bulky groups on the imidazolidinone catalyst is a direct consequence of the molecule's conformation and is a key factor in stereoinduction. acs.org
Interplay of Electronic and Steric Factors
The reactivity of imidazolidinone carboxylates is ultimately controlled by a delicate balance of electronic and steric effects. Electronic effects involve the donation or withdrawal of electron density by substituents, which alters the electrophilicity of the carbonyl carbon and the acidity of nearby protons. nih.govnih.gov Steric effects relate to the physical bulk of substituents, which can hinder the approach of nucleophiles or catalysts. nih.govnih.gov
In studies predicting the reactivity of carboxylic acid derivatives, a combination of electronic and steric descriptors is often required for accurate models. nih.gov
Electronic Factors: Electron-withdrawing groups attached to or near the carboxylate group increase the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles. nih.govstudymind.co.uk Parameters like the Hammett sigma constant, pKa, and NMR chemical shifts (δ(COOH)) are often used to quantify these electronic effects. nih.gov
Steric Factors: Increasing the steric bulk around the reactive center (the carbonyl group) can shield it from attack by nucleophiles, thereby decreasing the reaction rate. nih.gov Steric hindrance can be quantified using parameters such as Taft's steric constant (E_s). nih.gov
Future Perspectives and Emerging Research Frontiers for Methyl 2 Oxoimidazolidine 1 Carboxylate
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of 2-oxoimidazolidinones often involves hazardous reagents like phosgene (B1210022) or its derivatives. rsc.orgmdpi.com Growing emphasis on green chemistry is steering research towards safer and more sustainable synthetic methodologies. rsc.org
Future research will likely focus on phosgene-free synthetic routes. One promising avenue is the use of carbon dioxide (CO₂) as a C1 building block. The catalytic conversion of CO₂ with diamines presents a green alternative for the synthesis of cyclic ureas. researchgate.netrsc.org For instance, cerium oxide (CeO₂) has been demonstrated as an effective and reusable heterogeneous catalyst for the direct synthesis of cyclic ureas from CO₂ and various diamines, even at low CO₂ pressures. rsc.org The proposed mechanism involves the formation of carbamate (B1207046) species on the catalyst surface, followed by intramolecular cyclization. rsc.org
Another sustainable approach involves using phosgene substitutes that are safer to handle. rsc.org Reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) are effective for the cyclization of diamines to form imidazolidin-2-ones and produce benign byproducts. mdpi.com The development of one-pot, pseudo-multicomponent protocols using reagents like CDI is an efficient and sustainable strategy. mdpi.com
Further research is anticipated in the following areas:
Biocatalysis: Employing enzymes to catalyze the formation of the imidazolidinone ring could offer high selectivity under mild conditions.
Alternative Carbonyl Sources: Exploration of other non-toxic carbonyl sources, such as dimethyl carbonate or urea (B33335) itself, in trans-carbonylation reactions.
Energy Efficiency: Utilization of microwave irradiation or other energy-efficient techniques to reduce reaction times and energy consumption. tandfonline.com
| Synthetic Strategy | Key Features | Sustainability Advantages |
| CO₂ Utilization | Employs CO₂ as a renewable C1 source with a heterogeneous catalyst (e.g., CeO₂). rsc.org | Reduces reliance on fossil fuels, utilizes a greenhouse gas, and often uses recyclable catalysts. researchgate.netrsc.org |
| Phosgene Substitutes | Uses safer carbonylating agents like 1,1'-carbonyldiimidazole (CDI). mdpi.com | Avoids highly toxic and corrosive phosgene, generating less hazardous byproducts. rsc.orgmdpi.com |
| Multicomponent Reactions | Combines multiple steps into a single, efficient one-pot process. mdpi.com | Improves atom economy, reduces solvent waste and purification steps. |
Exploration of New Catalytic Applications in Asymmetric Synthesis
The chiral scaffold of 2-oxoimidazolidinone derivatives has established their importance as chiral auxiliaries and organocatalysts in asymmetric synthesis. researchgate.netnih.gov Future research is expected to broaden their catalytic scope and enhance their efficiency.
As chiral auxiliaries , derivatives of 2-oxoimidazolidine-4-carboxylate have been successfully used to control stereochemistry in various reactions, including alkylations and aldol (B89426) additions. researchgate.netwikipedia.org Their rigid cyclic structure provides a well-defined chiral environment, leading to high levels of asymmetric induction. researchgate.net A notable application is in dynamic kinetic resolution, where a racemic starting material is converted to a single enantiomer of the product. researchgate.net
The imidazolidinone core is also central to the design of MacMillan-type organocatalysts . nih.gov These catalysts activate substrates through the formation of chiral iminium ions, facilitating a wide range of enantioselective transformations such as Diels-Alder, Friedel-Crafts, and Michael addition reactions. nih.gov Future work will likely involve the synthesis of novel imidazolidinone-based catalysts with tailored steric and electronic properties to improve reactivity and selectivity for challenging transformations.
Emerging research frontiers in this area include:
Photoredox Catalysis: Combining chiral imidazolidinone organocatalysts with photoredox catalysts to enable novel, enantioselective radical reactions. nih.gov
C-H Functionalization: Designing new catalytic systems for the direct, asymmetric functionalization of C-H bonds.
Tandem Reactions: Developing complex, one-pot tandem reactions where the imidazolidinone catalyst orchestrates multiple transformations with high stereocontrol.
| Catalytic Application | Role of Imidazolidinone | Key Reactions |
| Chiral Auxiliary | Temporarily attached to a substrate to direct the stereochemical outcome of a reaction. researchgate.netwikipedia.org | Asymmetric Alkylation, Aldol Reactions, Michael Additions. researchgate.netresearchgate.net |
| Organocatalysis | Forms the core scaffold of catalysts (e.g., MacMillan catalysts) that activate substrates. nih.gov | Enantioselective Diels-Alder, Friedel-Crafts Alkylation, Epoxidation. nih.gov |
Advanced Materials Science Applications (excluding biological materials)
While the application of Methyl 2-oxoimidazolidine-1-carboxylate in biological materials is an active area of research, its potential in non-biological advanced materials science is an emerging frontier with significant room for exploration. The structural features of the imidazolidinone ring, such as its polarity, hydrogen bonding capability, and rigid backbone, could be harnessed to create novel functional materials.
One prospective area is the development of functional polymers . The imidazolidinone moiety could be incorporated into polymer chains, either as part of the main backbone or as a pendant group. Such polymers could exhibit unique properties, for example, by functionalizing poly(2-oxazoline)s, a class of polymers known for their versatility. mdpi.comnih.gov The polarity and hydrogen-bonding sites of the cyclic urea could influence polymer solubility, thermal stability, and mechanical properties.
Another potential application lies in the field of coordination polymers and metal-organic frameworks (MOFs) . The carboxylate group and the urea carbonyl oxygen of this compound could act as ligands, coordinating to metal centers to form extended network structures. The chirality of the ligand could be transferred to the resulting framework, creating chiral MOFs with potential applications in asymmetric catalysis or enantioselective separations.
Future research in this domain could investigate:
Chiral Polymers: Synthesis of polymers containing the imidazolidinone moiety for use as chiral stationary phases in chromatography.
Stimuli-Responsive Materials: Designing polymers that change their properties in response to external stimuli like pH or temperature, leveraging the hydrogen-bonding network of the urea group.
Porous Materials: Utilizing the compound as a building block for porous materials for gas storage or separation applications.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow and automated platforms offers numerous advantages, including improved safety, reproducibility, and scalability. d-nb.infomit.edu The synthesis of this compound and its derivatives is well-suited for integration with these modern technologies.
Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. mit.eduresearchgate.net The synthesis of heterocyclic compounds, including related oxazolidinones, has been successfully demonstrated in continuous flow reactors. rsc.orgmit.edu This approach is particularly beneficial for reactions that are highly exothermic or involve hazardous intermediates, as the small reactor volumes enhance safety. researchgate.net Future work could focus on developing a fully continuous, multi-step synthesis of functionalized imidazolidinones. mit.edu
Automated synthesis platforms enable the rapid generation of libraries of compounds for high-throughput screening. d-nb.infochemrxiv.org This is particularly relevant for the discovery of new organocatalysts or biologically active molecules based on the imidazolidinone scaffold. Automated protocols can be developed for the synthesis and purification of a diverse range of derivatives, accelerating the discovery process. d-nb.infochemrxiv.org For instance, an automated one-pot strategy has been reported for the synthesis of imidazolidine (B613845) libraries used as radical precursors in photoredox catalysis. d-nb.infochemrxiv.org
| Technology | Advantages for Imidazolidinone Synthesis | Future Outlook |
| Flow Chemistry | Enhanced safety, precise control over reaction conditions, improved scalability, and higher yields. mit.eduresearchgate.net | Development of integrated, multi-step continuous syntheses from basic starting materials to final products. mit.edu |
| Automated Synthesis | Rapid generation of compound libraries, high-throughput screening for new catalysts or applications. d-nb.infochemrxiv.org | Fully automated platforms for the design, synthesis, and testing of novel imidazolidinone derivatives. |
Interdisciplinary Research with Other Branches of Chemical Sciences
The full potential of this compound will be unlocked through collaborative research that spans multiple disciplines within the chemical sciences.
Computational chemistry is a powerful tool for understanding and predicting the behavior of molecules and reactions. rsc.orgmdpi.com Density Functional Theory (DFT) calculations can be used to:
Elucidate reaction mechanisms for both the synthesis and catalytic application of imidazolidinones.
Model transition states in asymmetric catalysis to understand the origins of enantioselectivity.
Design novel catalysts with enhanced activity and selectivity by predicting the effects of structural modifications. mdpi.com
Collaboration with physical organic chemistry can provide deeper insights into reaction kinetics, thermodynamics, and the non-covalent interactions that govern catalyst-substrate binding and stereocontrol. Techniques such as kinetic studies and spectroscopic analysis can validate computational models and provide a comprehensive understanding of the catalytic cycle.
Furthermore, exploring the compound's properties at the interface with supramolecular chemistry could lead to the development of self-assembling systems, molecular sensors, or new types of chiral recognition agents based on the specific hydrogen-bonding patterns of the cyclic urea motif. mdpi.comresearchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2-oxoimidazolidine-1-carboxylate, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, ethyl chloroformate reacts with imidazolidinone derivatives in the presence of a base (e.g., K₂CO₃) under reflux conditions in acetone for 24 hours . Optimization involves adjusting stoichiometry (e.g., 1:1.5 molar ratio of substrate to reagent) and monitoring reaction progress via TLC. Post-reaction purification includes filtration to remove excess base and slow evaporation for crystallization .
- Validation : Yield and purity are confirmed by LCMS and melting point analysis (e.g., 362–363 K) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are conflicting data resolved?
- Primary Techniques :
- ¹H/¹³C NMR : Assigns proton environments (e.g., δ 1.28 ppm for CH₃, δ 4.20 ppm for OCH₂) and carbonyl signals (δ 151–159 ppm) .
- HRMS : Validates molecular weight (e.g., observed m/z 423.10971 vs. calculated 423.10821 for derivatives) .
Q. How is the purity of this compound assessed, and what methods validate its homogeneity?
- Analytical Methods :
- HPLC/LCMS : Detects impurities at trace levels (<5%) .
- TLC : Monitors reaction progress using silica gel plates and UV visualization .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound derivatives?
- Procedure : Single-crystal X-ray diffraction (MoKα radiation, λ = 0.71073 Å) determines bond lengths, angles, and conformation (e.g., half-chair imidazolidinone ring with ΔC₂ = 1.51) .
- Tools : SHELX for refinement (R₁ < 0.065) and ORTEP-3 for visualizing thermal ellipsoids and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .
- Validation : ADPs (atomic displacement parameters) and Rint (<0.035) ensure data reliability .
Q. What strategies address discrepancies between computational models and experimental data for this compound?
- Approach :
- DFT Calculations : Compare optimized geometries with crystallographic data (e.g., dihedral angles between pyridine and imidazolidinone rings: 70.0° experimental vs. 68.5° computed) .
- Refinement Constraints : Apply riding hydrogen models and isotropic displacement parameters (Uiso) to account for thermal motion .
Q. How are reaction mechanisms for derivatization studied, and what techniques determine key intermediates?
- Mechanistic Probes :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
